1-(Ethylsulfonyl)-4-(2-methylcyclohexyl)piperazine is a chemical compound belonging to the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms. This specific compound features an ethylsulfonyl group and a 2-methylcyclohexyl group attached to the piperazine ring, contributing to its unique chemical properties and potential biological activities. The molecular formula for this compound is C_{13}H_{21}N_{2}O_{2}S, with a molecular weight of 274.43 g/mol.
The compound can be synthesized through various chemical methods, primarily involving piperazine, ethylsulfonyl chloride, and 2-methylcyclohexylamine as starting materials. It is available for purchase from chemical suppliers and online platforms like BenchChem and Smolecule.
1-(Ethylsulfonyl)-4-(2-methylcyclohexyl)piperazine is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure. Its functional groups, including sulfonyl and amine groups, allow it to participate in various chemical reactions, making it of interest in medicinal chemistry and drug development.
The synthesis of 1-(Ethylsulfonyl)-4-(2-methylcyclohexyl)piperazine typically involves the following steps:
The molecular structure of 1-(Ethylsulfonyl)-4-(2-methylcyclohexyl)piperazine consists of a piperazine ring substituted at one nitrogen atom by an ethylsulfonyl group and at the other nitrogen by a 2-methylcyclohexyl group. This configuration influences its chemical reactivity and biological activity.
1-(Ethylsulfonyl)-4-(2-methylcyclohexyl)piperazine can undergo several types of chemical reactions:
The outcomes of these reactions depend on the specific reagents used and the reaction conditions applied.
The mechanism of action for 1-(Ethylsulfonyl)-4-(2-methylcyclohexyl)piperazine involves its interaction with biological targets through its functional groups. As a piperazine derivative, it may influence neurotransmitter systems or exhibit activity against specific biological pathways.
The exact biochemical pathways are not fully elucidated but may involve receptor binding or modulation of enzymatic activity due to its structural characteristics.
1-(Ethylsulfonyl)-4-(2-methylcyclohexyl)piperazine has potential applications in:
This compound's unique structure and properties make it a subject of interest for ongoing research in various scientific fields.
Piperazine remains a cornerstone heterocycle in medicinal chemistry due to its balanced basicity (pKa ~9.8), water solubility, and spatial adaptability. The six-membered ring adopts stable chair conformations that position substituents equatorially or axially, optimizing target binding. Approximately 18% of small-molecule drugs approved by the FDA between 2014–2023 contain piperazine or substituted piperazines, underscoring their therapeutic dominance [5].
Key pharmacological advantages include:
Table 1: Therapeutic Agents Featuring Piperazine Scaffolds
| Drug Name | Pharmacological Class | Key Piperazine Role |
|---|---|---|
| Vortioxetine | Antidepressant (SSRI/5-HT₃ modulator) | Enables multimodal receptor engagement via conformational flexibility |
| Indinavir | HIV protease inhibitor | Enhances water solubility and membrane permeability |
| Giredestrant (SERD) | Breast cancer therapy | Positions basic nitrogen for estrogen receptor H-bonding |
| C1N46 (experimental) | SARS-CoV-2 Mpro inhibitor | Improves metabolic stability via ring rigidity |
The prevalence of piperazine in these diverse agents validates its role as a versatile bioisostere for morpholine, piperidine, and open-chain diamines [5] [10].
The ethylsulfonyl (–SO₂CH₂CH₃) group confers distinctive electrosteric properties essential for target engagement. Sulfonamides exhibit 10–100-fold stronger hydrogen-bond acceptance than carbonyls (σ-hole potential = 28.5 kcal/mol) due to tetrahedral geometry and polarized S⁺δ=O⁺δ bonds [4] [8].
Critical pharmacophoric contributions include:
Table 2: Physicochemical Properties Imparted by Ethylsulfonyl Modification
| Property | Ethylsulfonyl Derivative | Methylsulfonyl Derivative | Unsubstituted Piperazine |
|---|---|---|---|
| cLogP | 1.98 ± 0.15 | 1.42 ± 0.12 | 0.85 ± 0.08 |
| Water Solubility (mg/mL) | 3.41 ± 0.29 | 8.15 ± 0.71 | >50 |
| hERG Inhibition (IC₅₀, μM) | >100 | 47.3 | 12.8 |
| Microsomal Stability (t₁/₂, min) | 42.6 | 18.4 | 8.9 |
The ethylsulfonyl group thus balances lipophilicity for CNS penetration (optimal cLogP = 2–3) with reduced hERG channel affinity, mitigating cardiotoxicity risks [4] [8].
Hybridization of the 2-methylcyclohexyl moiety with the ethylsulfonyl-piperazine core creates a stereoelectronically tuned scaffold with complementary bioactivity. The cyclohexyl group adopts low-energy chair conformations, positioning the 2-methyl group axially to block CYP3A4 metabolism while enhancing van der Waals contacts [1] [5].
Synergistic effects arise from:
Table 3: Bioactivity Contributions of Structural Motifs in Hybrid Scaffolds
| Structural Motif | Role in Target Engagement | Contribution to Drug-Like Properties |
|---|---|---|
| Piperazine Core | Forms salt bridges with Asp/Glu residues | Enables pH-dependent solubility (pKa 8.5–9.5) |
| Ethylsulfonyl Group | Bidentate H-bond acceptor; dipole-enhanced binding | Reduces CYP2D6 inhibition (IC₅₀ >50 μM) |
| 2-Methylcyclohexyl | Creates hydrophobic enclosure for van der Waals contacts | Blocks CYP3A4 oxidation at piperazine C4 position |
| Hybrid Scaffold | Synergistic shape complementarity for deep pockets | Combined cLogP 2.1–2.9 (optimal for BBB penetration) |
This hybridization strategy is validated in SARS-CoV-2 Mpro inhibitors, where cyclohexyl-triazole-piperazine sulfonamides achieve IC₅₀ = 1.87 μM by simultaneously occupying the S1ʹ and S2 subsites—a feat unattainable with linear scaffolds [10]. Pharmacophore models confirm that cycloaliphatic-sulfonamide hybrids satisfy 92% of essential features (HBA, HBD, hydrophobic centers) versus 67% for non-hybrid analogs .
CAS No.: 152405-02-2
CAS No.: 1246815-51-9
CAS No.:
CAS No.: